molecular formula C24H23ClO3 B14348901 4-(Triphenylmethoxy)butyl carbonochloridate CAS No. 90331-89-8

4-(Triphenylmethoxy)butyl carbonochloridate

Cat. No.: B14348901
CAS No.: 90331-89-8
M. Wt: 394.9 g/mol
InChI Key: WRKQBKGDAYUBHR-UHFFFAOYSA-N
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Description

4-(Triphenylmethoxy)butyl carbonochloridate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a triphenylmethoxy group attached to a butyl chain, which is further linked to a carbonochloridate group

Preparation Methods

The synthesis of 4-(Triphenylmethoxy)butyl carbonochloridate typically involves the reaction of 4-(triphenylmethoxy)butanol with phosgene or a similar chlorinating agent. The reaction conditions often require an inert atmosphere and low temperatures to prevent decomposition or side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(Triphenylmethoxy)butyl carbonochloridate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This compound can react with nucleophiles such as amines or alcohols to form corresponding carbamates or carbonates.

    Hydrolysis: In the presence of water, it can hydrolyze to form 4-(triphenylmethoxy)butanol and hydrochloric acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Triphenylmethoxy)butyl carbonochloridate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis.

    Biology and Medicine:

    Industry: It can be used in the production of specialty chemicals and materials, particularly where specific reactivity is required.

Mechanism of Action

The mechanism of action of 4-(Triphenylmethoxy)butyl carbonochloridate involves its reactivity with nucleophiles. The carbonochloridate group is highly reactive, allowing it to form covalent bonds with various nucleophiles, leading to the formation of carbamates or carbonates. This reactivity is facilitated by the electron-withdrawing nature of the triphenylmethoxy group, which stabilizes the transition state during the reaction.

Comparison with Similar Compounds

Similar compounds to 4-(Triphenylmethoxy)butyl carbonochloridate include:

    4-(Triphenylmethoxy)butyl acetate: Similar structure but with an acetate group instead of a carbonochloridate group.

    4-(Triphenylmethoxy)butyl bromide: Contains a bromide group, leading to different reactivity and applications.

    4-(Triphenylmethoxy)butyl carbonate: Features a carbonate group, which may have different stability and reactivity profiles.

The uniqueness of this compound lies in its specific reactivity due to the carbonochloridate group, making it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

CAS No.

90331-89-8

Molecular Formula

C24H23ClO3

Molecular Weight

394.9 g/mol

IUPAC Name

4-trityloxybutyl carbonochloridate

InChI

InChI=1S/C24H23ClO3/c25-23(26)27-18-10-11-19-28-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2

InChI Key

WRKQBKGDAYUBHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCCCOC(=O)Cl

Origin of Product

United States

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